molecular formula C3H3N3O6 B115944 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 143435-52-3

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No.: B115944
CAS No.: 143435-52-3
M. Wt: 177.07 g/mol
InChI Key: NBIJDQIBCRZHFK-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid, is a heterocyclic compound with the molecular formula C3H3N3O3. It is a white, odorless solid that is widely used in various industrial applications. The compound is known for its stability and ability to form hydrogen bonds, making it useful in a variety of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione can be synthesized through the trimerization of cyanic acid. This process involves heating urea at high temperatures to produce cyanic acid, which then undergoes trimerization to form cyanuric acid .

Industrial Production Methods

In industrial settings, cyanuric acid is typically produced by the thermal decomposition of urea. The process involves heating urea to around 230°C, which leads to the formation of cyanic acid. The cyanic acid then trimerizes to form cyanuric acid. This method is efficient and widely used in the production of cyanuric acid for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyanuric acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of cyanuric acid include various triazine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .

Scientific Research Applications

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This property makes it useful in various applications, including as an inhibitor in biological systems .

Comparison with Similar Compounds

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is unique compared to other similar compounds due to its stability and ability to form multiple hydrogen bonds. Similar compounds include:

These compounds share some chemical properties with cyanuric acid but differ in their specific applications and reactivity.

Biological Activity

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (CAS Number: 143435-52-3) is a triazine derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular FormulaC₃H₃N₃O₆
Molecular Weight177.072 g/mol
Density2.9 ± 0.1 g/cm³
Melting Point240-244 °C (dec.)
Boiling Point466.4 ± 28.0 °C at 760 mmHg
Flash Point235.8 ± 24.0 °C

Research indicates that triazine derivatives exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Triazine compounds have shown significant antibacterial and antifungal properties. Studies reveal that they can disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A review of literature indicates that 1,3,5-triazine derivatives possess notable antimicrobial properties against a variety of pathogens:

  • Bacterial Inhibition : A study highlighted the effectiveness of triazine-based dendrimers against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were significantly lower for dendrimers containing triazine moieties compared to those without .
  • Fungal Activity : Triazine derivatives also exhibit antifungal activity against common pathogens like Candida albicans and Aspergillus niger, with mechanisms involving disruption of fungal cell wall synthesis.

Anticancer Activity

Research has indicated that certain triazine derivatives can inhibit the growth of various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of the cell cycle in cancer cells . For instance, a derivative was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

Triazine compounds have been noted for their potential in reducing inflammation:

  • Cytokine Modulation : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This modulation plays a crucial role in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized peptide dendrimers incorporating triazine moieties and tested their antimicrobial efficacy. The results indicated that these dendrimers exhibited significant activity against E. coli with MIC values lower than traditional antibiotics .

Case Study 2: Anticancer Activity

A study investigated the effects of a specific triazine derivative on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via mitochondrial pathways and showed promise as an adjunct therapy in combination with existing chemotherapeutics .

Properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJDQIBCRZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (THICA) in organic synthesis?

A1: THICA can act as a catalyst in oxidation reactions. Specifically, research shows its effectiveness in the synthesis of 4-Oxo-β-ionone from β-ionone using molecular oxygen. [] This reaction utilizes copper acetylacetonate (Cu(AcAc)2) as a co-catalyst and achieves a yield of 78.2% under optimized conditions (45°C, 5 hours, molar ratio of β-ionone:THICA:Cu(AcAc)2 = 100:10:1). [] While the exact mechanism is still under investigation, this highlights the potential of THICA in catalyzing valuable chemical transformations.

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